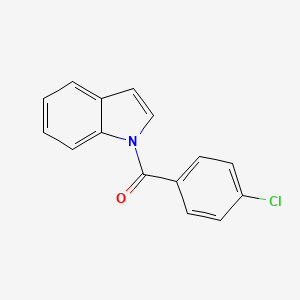
(4-chlorophenyl)(1H-indol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-chlorophenyl)(1H-indol-1-yl)methanone” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives are synthesized for screening different pharmacological activities . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various natural compounds contain indole as a parent nucleus, for example, tryptophan .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “(4-chlorophenyl)(1H-indol-1-yl)methanone” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity : Harano et al. (2007) studied the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with arylamines, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. This work demonstrates the compound's reactivity and potential in synthesizing complex organic structures (Harano et al., 2007).
Molecular Docking and Spectroscopic Analysis : Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(4-chlorophenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone, characterizing them using various spectroscopic methods. They also conducted molecular docking studies to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Anti-Candida Activity : Jayasheela et al. (2018) researched 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone, a compound with potential anti-Candida properties. They characterized it using various spectroscopic techniques and molecular docking studies to explain its potent anti-Candida activity (Jayasheela et al., 2018).
Synthesis of Analogues : Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, studying its reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the compound's versatility and potential for creating functionalized derivatives (Pouzet et al., 1998).
Chiral Intermediate Production : Ni, Zhou, and Sun (2012) used a derivative of this compound, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, as an intermediate for producing the anti-allergic drug Betahistine. This highlights its significance in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Antimicrobial and Anticancer Activities : Sivakumar et al. (2021) synthesized 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone and explored its spectroscopic, molecular docking, and antimicrobial activities, indicating its potential in therapeutic applications (Sivakumar et al., 2021).
Safety And Hazards
While specific safety and hazard information for “(4-chlorophenyl)(1H-indol-1-yl)methanone” is not available in the retrieved data, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling chemical compounds .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-indol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHZKBGFYKXEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(1H-indol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorobenzyl)-3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2968322.png)
![2-(4-bromo-2-formylphenoxy)-N-[2-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2968324.png)
![(5Z)-5-({4-[(4-bromophenyl)sulfanyl]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968327.png)
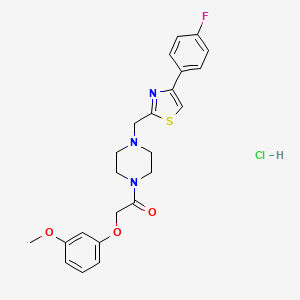
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2968330.png)
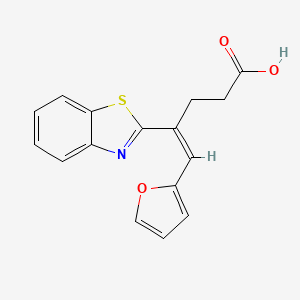
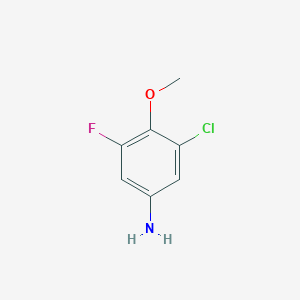
![1-benzyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2968337.png)
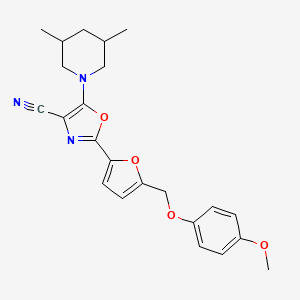
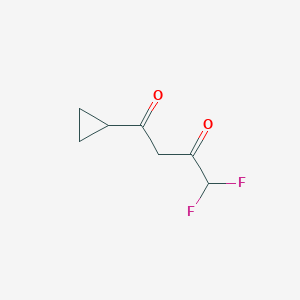
![2-Phenyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B2968341.png)
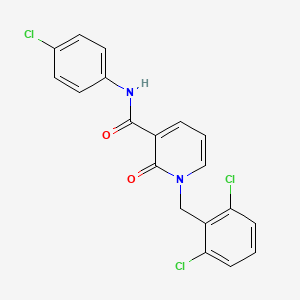
![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2968343.png)
![N-(2-furylmethyl)(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl))carboxamide](/img/structure/B2968345.png)